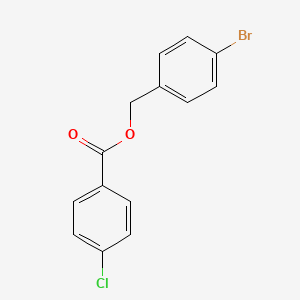![molecular formula C17H15FN2O5 B5762106 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate, also known as NBD-F, is a fluorescent probe that has been widely used in scientific research. It is a small molecule that can be easily incorporated into various biological systems, allowing researchers to study different biochemical and physiological processes.
Mecanismo De Acción
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate works by emitting fluorescence when exposed to light of a specific wavelength. This fluorescence can be used to monitor changes in the environment of the probe, such as changes in pH or the presence of other molecules. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET), which allows researchers to measure the distance between two fluorescent probes.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological processes that it is used to study. It is non-toxic and does not interfere with the normal functioning of cells or tissues. However, it should be noted that the use of any probe in scientific research may have some effects on the system being studied, and caution should always be exercised.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate is its versatility. It can be used in a wide range of biological systems and can be easily incorporated into different molecules. It is also relatively easy to use and can provide valuable information about the system being studied. However, one of the limitations of this compound is its sensitivity to photobleaching, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are several future directions for the use of 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate in scientific research. One potential area of research is the development of new probes that are more resistant to photobleaching and can be used in long-term experiments. Another area of research is the development of probes that can be used to study specific biological processes or molecules, such as the trafficking of specific proteins or lipids within cells. Finally, this compound could be used in combination with other probes or techniques to provide a more complete understanding of the system being studied.
Métodos De Síntesis
The synthesis of 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate involves several steps, including the reaction of 3-nitrobenzyl bromide with diethyl malonate, followed by the reaction with 4-fluoroaniline. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and membrane dynamics. It has also been used to label and track cells, as well as to study the trafficking of proteins and lipids within cells.
Propiedades
IUPAC Name |
(3-nitrophenyl)methyl 4-(4-fluoroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c18-13-4-6-14(7-5-13)19-16(21)8-9-17(22)25-11-12-2-1-3-15(10-12)20(23)24/h1-7,10H,8-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWKVOIBFZASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)

![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)


![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)


![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)